3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a triazolyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is added via a palladium-catalyzed cross-coupling reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid and the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
- 3-(2-bromophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
- 3-(2-methylphenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Uniqueness
The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-16-4-2-1-3-13(16)5-6-17(24)20-11-14-12-23(22-21-14)15-7-9-19-10-8-15/h1-4,7-10,12H,5-6,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSWLDPSKOZBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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